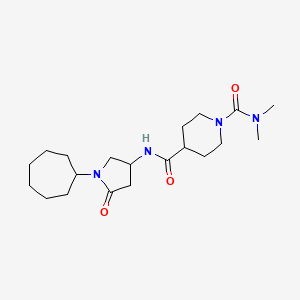![molecular formula C22H20N2O4 B6125592 N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B6125592.png)
N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide, commonly known as MPAB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPAB is a benzamide derivative and has been studied extensively for its biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
MPAB has been studied for its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, MPAB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, MPAB has been shown to protect neurons from oxidative stress and prevent neurodegeneration. In anti-inflammatory therapy, MPAB has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of MPAB involves the inhibition of various enzymes and signaling pathways. MPAB has been shown to inhibit the activity of histone deacetylases (HDACs) and proteasomes, leading to the accumulation of acetylated proteins and the induction of apoptosis. MPAB has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
MPAB has been shown to have various biochemical and physiological effects. In cancer cells, MPAB has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In neurons, MPAB has been shown to protect against oxidative stress and prevent neurodegeneration. In inflammation, MPAB has been shown to reduce the production of pro-inflammatory cytokines and inhibit the NF-κB signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPAB has several advantages and limitations for lab experiments. One advantage is that it has been shown to have potent anti-cancer and neuroprotective effects, making it a promising candidate for further research. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in vivo. Additionally, MPAB has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on MPAB. One direction is to further investigate its potential applications in cancer research, neuroprotection, and anti-inflammatory therapy. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to better understand its potential therapeutic applications. Additionally, further research is needed to optimize the synthesis method for MPAB and improve its solubility in water. Overall, MPAB is a promising compound with potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of MPAB involves the reaction of 4-aminophenylbenzamide with 2-(4-methoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure MPAB.
Propiedades
IUPAC Name |
N-[4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-19-11-13-20(14-12-19)28-15-21(25)23-17-7-9-18(10-8-17)24-22(26)16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKOTHYLWMTIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6009056 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclobutyl-4-(2-methoxyquinolin-3-yl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6125524.png)

![(3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone](/img/structure/B6125533.png)
![3,5-di-tert-butyl-4-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6125538.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide](/img/structure/B6125543.png)
![2-(4-iodophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B6125559.png)
![4-({2-[5-(1,4-oxazepan-4-ylcarbonyl)-2-thienyl]-1-pyrrolidinyl}methyl)-2-pyridinol](/img/structure/B6125578.png)
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2-pyridinylmethyl)amine](/img/structure/B6125584.png)

![2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone](/img/structure/B6125599.png)
![1-[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6125608.png)

![1-[cyclohexyl(methyl)amino]-3-(2-{[[(1-ethyl-1H-imidazol-2-yl)methyl](methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6125625.png)
![N-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6125627.png)